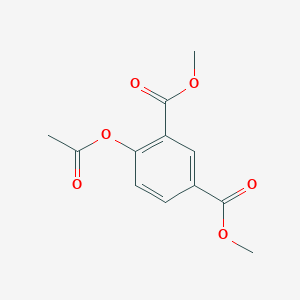

Dimethyl 4-Acetoxyisophthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 4-Acetoxyisophthalate is an organic compound with the molecular formula C12H12O6This compound is characterized by its white to almost white powder or crystalline appearance . It is primarily used in various chemical synthesis processes and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl 4-Acetoxyisophthalate can be synthesized through the esterification of 4-Acetoxyisophthalic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl 4-Acetoxyisophthalate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form 4-Acetoxyisophthalic acid.

Transesterification: It can react with other alcohols to form different esters.

Reduction: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.

Transesterification: Catalyzed by acids or bases, often under reflux with the desired alcohol.

Reduction: Commonly achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Hydrolysis: 4-Acetoxyisophthalic acid.

Transesterification: Various esters depending on the alcohol used.

Reduction: Corresponding alcohols.

Aplicaciones Científicas De Investigación

Dimethyl 4-Acetoxyisophthalate is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Investigated for potential use in drug development and delivery systems.

Industry: Utilized in the production of polymers and other materials.

Mecanismo De Acción

The mechanism of action of Dimethyl 4-Acetoxyisophthalate involves its ability to undergo hydrolysis and transesterification reactions. These reactions are facilitated by the presence of ester groups, which are susceptible to nucleophilic attack. The molecular targets and pathways involved include the interaction with enzymes that catalyze ester hydrolysis, leading to the formation of the corresponding acids and alcohols .

Comparación Con Compuestos Similares

- Dimethyl Isophthalate

- Dimethyl Terephthalate

- Dimethyl Phthalate

Comparison: Dimethyl 4-Acetoxyisophthalate is unique due to the presence of the acetoxy group, which imparts distinct reactivity compared to other similar compounds. For instance, Dimethyl Isophthalate and Dimethyl Terephthalate lack the acetoxy group, resulting in different chemical behavior and applications. Dimethyl Phthalate, while similar in structure, is primarily used as a plasticizer, whereas this compound finds applications in more specialized chemical synthesis and research contexts .

Actividad Biológica

Dimethyl 4-acetoxyisophthalate (DMAIP) is an organic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a derivative of isophthalic acid, featuring two ester groups that enhance its solubility and reactivity. Its structure can be represented as follows:

This compound is recognized for its potential applications in drug development and as a precursor in the synthesis of bioactive molecules.

Antimicrobial Properties

Research indicates that DMAIP exhibits significant antimicrobial activity. A study demonstrated that it effectively inhibits the growth of various bacterial strains, suggesting its potential as a scaffold for developing new antibacterial agents. The mechanism of action appears to involve the disruption of bacterial cell processes, potentially through interference with essential enzymes involved in cell wall synthesis and metabolic pathways.

Cytotoxic Effects

In vitro studies have shown that DMAIP possesses cytotoxic properties against several cancer cell lines. For instance, DMAIP was tested on human breast cancer cells (MCF-7) and demonstrated a dose-dependent reduction in cell viability. The compound's cytotoxicity is attributed to its ability to induce apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of DMAIP. In animal models, it has been observed to reduce inflammation markers significantly. By inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, DMAIP may offer therapeutic benefits in conditions characterized by chronic inflammation .

Research Findings and Case Studies

The biological activity of DMAIP can be attributed to several mechanisms:

- Enzyme Inhibition : DMAIP likely interacts with key enzymes involved in bacterial metabolism and cell wall synthesis.

- Apoptosis Induction : In cancer cells, DMAIP activates apoptotic pathways, leading to programmed cell death.

- Cytokine Modulation : The compound modulates immune responses by affecting cytokine production, which is crucial in inflammatory processes.

Propiedades

IUPAC Name |

dimethyl 4-acetyloxybenzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-7(13)18-10-5-4-8(11(14)16-2)6-9(10)12(15)17-3/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBAKPXGINZGLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634669 |

Source

|

| Record name | Dimethyl 4-(acetyloxy)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71932-29-1 |

Source

|

| Record name | Dimethyl 4-(acetyloxy)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.